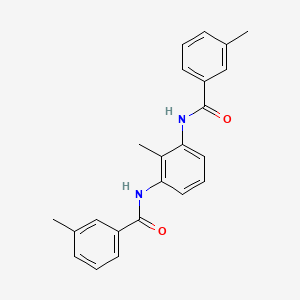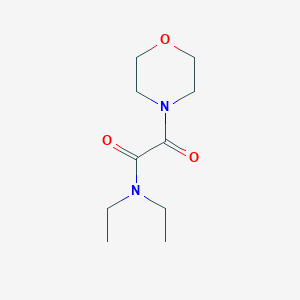![molecular formula C16H13F3N2O2 B6043791 N-[4-(acetylamino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6043791.png)
N-[4-(acetylamino)phenyl]-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-4-(trifluoromethyl)benzamide, commonly known as TFB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB belongs to the class of benzamide derivatives and has been found to exhibit promising results in various biomedical studies.
作用機序
The mechanism of action of TFB is not fully understood, but it is believed to act through multiple pathways. TFB has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer development. TFB has also been shown to activate the Nrf2 pathway, which is involved in reducing oxidative stress and inflammation. Additionally, TFB has been found to inhibit the activity of the protein kinase C epsilon isoform, which is involved in myocardial ischemia-reperfusion injury.
Biochemical and Physiological Effects
TFB has been found to have various biochemical and physiological effects. In cancer cells, TFB has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In the brain, TFB has been found to reduce oxidative stress and inflammation, which are involved in neurodegenerative diseases. In the heart, TFB has been found to reduce myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
実験室実験の利点と制限
TFB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which provides a strong foundation for further research. However, there are also limitations to using TFB in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of TFB is not fully understood, which can make it challenging to interpret results.
将来の方向性
There are several future directions for TFB research. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a cardioprotective agent for myocardial infarction and heart failure. Additionally, further research is needed to fully understand the mechanism of action of TFB and its potential interactions with other compounds.
合成法
TFB can be synthesized using a multi-step process involving the reaction of p-nitroaniline with acetic anhydride to form N-acetylp-nitroaniline, which is then reduced with iron powder and acetic acid to produce N-(4-aminophenyl) acetamide. This compound is then reacted with 4-trifluoromethylbenzoyl chloride in the presence of a base to yield TFB. The purity of TFB can be enhanced through recrystallization and column chromatography.
科学的研究の応用
TFB has been extensively studied for its potential therapeutic applications in various biomedical fields, such as cancer research, neurology, and cardiology. TFB has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, TFB has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
特性
IUPAC Name |
N-(4-acetamidophenyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-10(22)20-13-6-8-14(9-7-13)21-15(23)11-2-4-12(5-3-11)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGOQVJLBBEBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043719.png)

![2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6043738.png)
![4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6043745.png)

![4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B6043761.png)
![3-imino-1,7-dimethyl-5-pyridin-4-yl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B6043764.png)
![1-[1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-3-methyl-1-butanone](/img/structure/B6043770.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6043785.png)
![N-benzyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide](/img/structure/B6043796.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-({[(3-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6043804.png)

![4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6043814.png)
![6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose](/img/structure/B6043833.png)